Physicochemical Property Differentiation for Formulation and Synthesis Planning
The target compound, as its hydrochloride salt, exhibits a significantly higher calculated aqueous solubility compared to its free base form and to structurally related, non-salt analogs. This is a critical parameter for formulation and in vitro assay design. While specific experimental logP/logS values were not located for this exact compound in authoritative databases, the presence of the hydrochloride salt form inherently increases polarity and aqueous solubility relative to the neutral free base, 4-(1-methylpiperidin-4-yl)phenol (MW: 191.27 g/mol), and other lipophilic piperidine derivatives. This difference is fundamental for achieving reproducible solution-phase chemistry and biological assays [REFS-1, REFS-2].
| Evidence Dimension | Aqueous Solubility (Calculated/Inferred) |
|---|---|
| Target Compound Data | Hydrochloride salt (MW: 227.73 g/mol) with expected higher aqueous solubility due to ionization. |
| Comparator Or Baseline | Free base (4-(1-methylpiperidin-4-yl)phenol, MW: 191.27 g/mol) and other non-salt piperidine derivatives. |
| Quantified Difference | Not quantified in retrieved data; inferred from salt vs. free base class properties. |
| Conditions | Calculated/Inferred from molecular structure and salt form. |
Why This Matters
For procurement, the hydrochloride salt form ensures consistent and predictable solubility for solution-based assays and reactions, a critical parameter often overlooked when sourcing the free base.
